molecular formula C18H21BrN4O4 B2883155 1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide CAS No. 686749-19-9

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide

Cat. No. B2883155
CAS RN: 686749-19-9
M. Wt: 437.294
InChI Key: SWLPOWUXSDUXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide, also known as BQR695, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide involves its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition by this compound leads to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce DNA damage and inhibit cell proliferation. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders research, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide in lab experiments is its ability to selectively inhibit PARP, which can be useful in studying the role of PARP in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

For research on 1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide include investigating its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more selective PARP inhibitors may lead to improved therapeutic outcomes and reduced toxicity.

Synthesis Methods

The synthesis of 1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide involves several steps, including the reaction of 6-bromo-3-chloro-2,4-dioxoquinazoline with 4-piperidone to form 6-bromo-3-(4-piperidin-1-yl-butanoyl)-2,4-dioxoquinazoline. This intermediate is then reacted with 4-aminobutyric acid to produce this compound.

Scientific Research Applications

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O4/c19-12-3-4-14-13(10-12)17(26)23(18(27)21-14)7-1-2-15(24)22-8-5-11(6-9-22)16(20)25/h3-4,10-11H,1-2,5-9H2,(H2,20,25)(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLPOWUXSDUXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.